

Structural Elucidation of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-Imidazol-2-yl)acetic acid

Cat. No.: B1256971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the structural elucidation of **2-(1H-Imidazol-2-yl)acetic acid**. Due to a notable scarcity of published experimental data for this specific isomer, this document provides a comprehensive approach based on established analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra are not available in the literature, this guide presents predicted spectroscopic data and plausible synthetic and analytical protocols to facilitate future research. This paper serves as a foundational resource for researchers aiming to synthesize and characterize this compound, acknowledging the potential challenges, such as tautomerization, that are characteristic of certain imidazole derivatives.

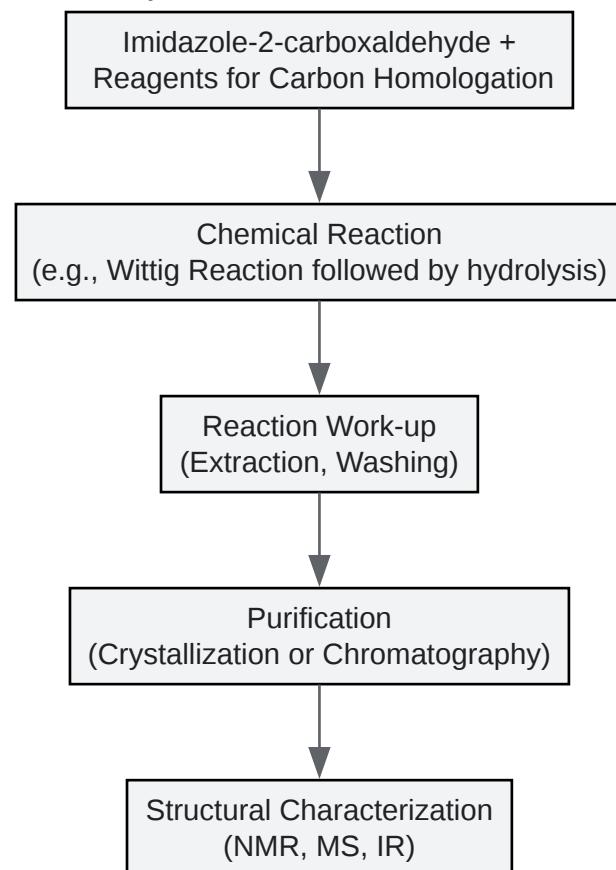
Introduction

Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The specific substitution pattern of functional groups on the imidazole ring is critical for their pharmacological activity. **2-(1H-Imidazol-2-yl)acetic acid** is an isomer of the more commonly studied 2-(1H-imidazol-1-yl)acetic acid and imidazole-4(5)-acetic acid. A thorough understanding of its structural features is essential for its potential application in drug design and development. This guide provides a projected pathway for its structural confirmation.

Molecular Structure and Properties

The key identifying information for **2-(1H-Imidazol-2-yl)acetic acid** and its hydrochloride salt is summarized below.

Property	Value	Reference
Compound Name	2-(1H-Imidazol-2-yl)acetic acid	
CAS Number	189502-92-9	[1]
Molecular Formula	C ₅ H ₆ N ₂ O ₂	
Molecular Weight	126.11 g/mol	
Compound Name	2-(1H-Imidazol-2-yl)acetic acid hydrochloride	
CAS Number	1297344-60-5	
Molecular Formula	C ₅ H ₇ ClN ₂ O ₂	
Molecular Weight	162.57 g/mol	


Proposed Synthesis and Experimental Protocols

While a specific, validated synthesis for **2-(1H-Imidazol-2-yl)acetic acid** with characterization data is not readily available in the literature, a plausible synthetic route can be proposed based on general methods for the preparation of 2-substituted imidazoles. A potential approach involves the reaction of imidazole-2-carboxaldehyde with a suitable Wittig reagent or a related homologation reaction to introduce the acetic acid moiety, followed by appropriate functional group transformations.

General Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of the target compound.

General Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **2-(1H-Imidazol-2-yl)acetic acid**.

Spectroscopic Characterization (Predicted Data)

In the absence of published experimental spectra, the following sections provide predicted data based on the chemical structure of **2-(1H-Imidazol-2-yl)acetic acid**. These predictions are derived from established principles of spectroscopic analysis for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for **2-(1H-Imidazol-2-yl)acetic acid** are presented below. It is important to note that imidazole derivatives can exhibit tautomerization, which may

lead to broadened or, in some cases, undetectable signals for the imidazole ring carbons and protons in solution-state NMR spectra.[2][3]

Table 1: Predicted ^1H NMR Data for **2-(1H-Imidazol-2-yl)acetic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ -	3.5 - 3.8	Singlet	2H
Imidazole C4-H/C5-H	7.0 - 7.3	Singlet (broad)	2H
Imidazole N-H	10.0 - 12.0	Singlet (broad)	1H
Carboxylic Acid -OH	11.0 - 13.0	Singlet (broad)	1H

Table 2: Predicted ^{13}C NMR Data for **2-(1H-Imidazol-2-yl)acetic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₂ -	30 - 35
Imidazole C4/C5	120 - 125
Imidazole C2	145 - 150
Carboxylic Acid C=O	170 - 175

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 3: Predicted Mass Spectrometry Data for **2-(1H-Imidazol-2-yl)acetic acid**

Ionization Mode	Predicted m/z	Interpretation
ESI+	127.0502	$[M+H]^+$, corresponding to the protonated molecule
ESI+	149.0321	$[M+Na]^+$, corresponding to the sodium adduct
ESI-	125.0356	$[M-H]^-$, corresponding to the deprotonated molecule
High Resolution	Expected to confirm the elemental composition <chem>C5H6N2O2</chem>	Provides high accuracy mass measurement for molecular formula determination

Infrared (IR) Spectroscopy

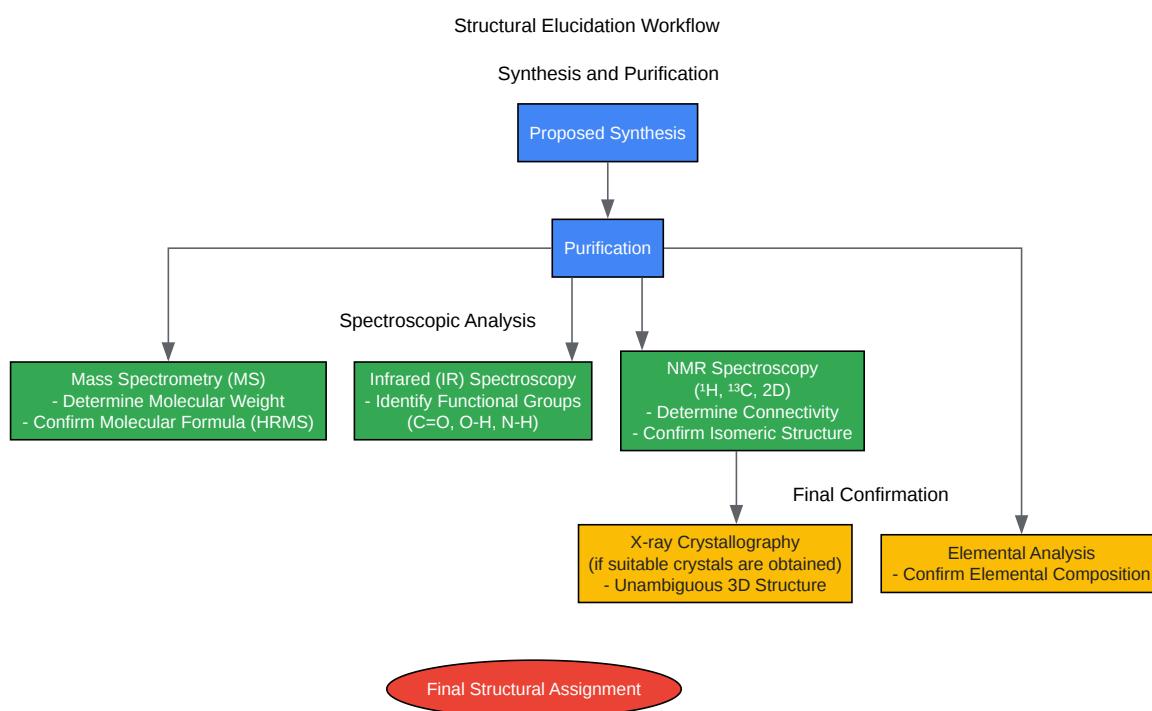

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for **2-(1H-Imidazol-2-yl)acetic acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3200 - 2500	Broad	O-H stretch of the carboxylic acid
3150 - 3000	Medium	N-H stretch of the imidazole ring
~1710	Strong	C=O stretch of the carboxylic acid
~1650	Medium	C=N stretch of the imidazole ring
~1580	Medium	C=C stretch of the imidazole ring
~1400	Medium	O-H bend of the carboxylic acid

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of a newly synthesized sample of **2-(1H-Imidazol-2-yl)acetic acid**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive structural elucidation of **2-(1H-Imidazol-2-yl)acetic acid**.

Potential Challenges and Considerations

The structural analysis of certain imidazole derivatives can be complicated by tautomerism. In the case of **2-(1H-Imidazol-2-yl)acetic acid**, prototropic tautomerism can lead to an equilibrium between the 1H and 3H forms of the imidazole ring. This dynamic process can result in the broadening of NMR signals, particularly for the imidazole protons and carbons, and may complicate spectral interpretation.^{[2][3]} Careful selection of NMR solvents and temperature-dependent NMR studies may be necessary to fully characterize the tautomeric behavior of this compound.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of **2-(1H-Imidazol-2-yl)acetic acid**. While a comprehensive set of experimental data is currently absent from the scientific literature, the predicted spectroscopic data and the proposed synthetic and analytical workflows presented herein offer a clear and scientifically sound path forward for researchers. The information provided is intended to facilitate the synthesis, purification, and detailed characterization of this molecule, which may hold potential for applications in medicinal chemistry and drug discovery. Future experimental work is required to validate the predictions and fully characterize this intriguing imidazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 189502-92-9|2-(1H-Imidazol-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Structural Elucidation of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256971#structural-elucidation-of-2-1h-imidazol-2-yl-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com